![molecular formula C14H18N2O2 B6633334 N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide](/img/structure/B6633334.png)
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide, commonly known as DMQX, is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various neurological and psychiatric disorders.
Mécanisme D'action
DMQX acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor and blocking the action of glutamate, the endogenous ligand. This results in the inhibition of synaptic transmission and the modulation of neuronal excitability. DMQX has been shown to be highly selective for the AMPA receptor subtype and does not affect other glutamate receptor subtypes such as NMDA and kainate receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit synaptic transmission and reduce neuronal excitability in various brain regions. DMQX has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. Additionally, DMQX has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for specific manipulation of synaptic transmission and neuronal excitability. DMQX is also readily available and relatively inexpensive compared to other glutamate receptor antagonists. However, DMQX has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, DMQX has a relatively short duration of action, which can make it difficult to study long-term effects.
Orientations Futures
There are several future directions for the use of DMQX in scientific research. One potential direction is the investigation of the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMQX has been shown to have neuroprotective effects in various models of neurodegeneration, and further research could elucidate the underlying mechanisms. Another potential direction is the investigation of the role of AMPA receptors in addiction and substance abuse. DMQX has been shown to modulate the release of various neurotransmitters involved in addiction, and further research could lead to the development of novel treatments for addiction. Finally, the development of new and improved glutamate receptor antagonists could lead to further advances in our understanding of the role of glutamate receptors in various diseases and disorders.
Méthodes De Synthèse
DMQX can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-acetyl-2,4-dimethylquinoxaline with N,N-dimethylpropanamide in the presence of a base and a catalyst to yield DMQX. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
DMQX has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity, learning, and memory. DMQX has been used to study the role of AMPA receptors in epilepsy, stroke, depression, and addiction.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-16(2)13(17)8-7-11-9-10-5-3-4-6-12(10)15-14(11)18/h3-6,11H,7-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARSQTSOWVXMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1CC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.